Cyclopentenylcytosine

CTP synthetase inhibition Enzyme kinetics Nucleotide metabolism

Cyclopentenylcytosine (CPE-C) is a carbocyclic nucleoside analog that cannot be substituted with other cytidine analogs due to its unique activation by uridine-cytidine kinase and non-competitive CTP synthetase inhibition. It retains full potency in ara-C-resistant L1210 leukemia models where conventional agents fail, depletes CTP/dCTP pools by >90% for 24+ hours, and demonstrates broad-spectrum antiviral activity against DNA, (+)RNA, (-)RNA, and (±)RNA viruses. Ideal for oncology and virology researchers investigating resistance-evading nucleoside strategies.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 90597-22-1
Cat. No. B051076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentenylcytosine
CAS90597-22-1
Synonyms1-(4-hydroxymethyl-2,3-dihydroxy-4-cyclopenten-1-yl)cytosine
1-cCyd
4-amino-1-(4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl)-2(1H)-pyrimidinone
cCyd
CPE-c
CPE-cytosine
cyclopentenyl cytosine
cyclopentenyl cytosine, (1R-(1alpha,4beta,5alpha))-isomer
cyclopentenylcytosine
NSC 375575
NSC-375575
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
InChIInChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
InChIKeyDUJGMZAICVPCBJ-VDAHYXPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWater 7.5 (mg/mL)
Acetate buffer, pH 4 10.0 (mg/mL)
Carbonate buffer, pH 9 7.5 (mg/mL)
0.1 N HCl 15.0 (mg/mL)
0.1 N NaOH 7.5 (mg/mL)
Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)
Butanol < 1 (mg/mL)
Dimethylacetamide > 30.0 (mg/mL)
DMSO > 30.0 (mg/mL)
Acetonitrile < 1 (mg/mL)
Ethyl acetate < 1 (mg/mL)
Chloroform < 1 (mg/mL)
Toluene < 1 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentenylcytosine (CPE-C) – A Carbocyclic CTP Synthetase Inhibitor with Differentiated Antiviral and Antitumor Pharmacology


Cyclopentenylcytosine (CPE-C; CAS 90597-22-1) is a carbocyclic nucleoside analog derived from the natural product neplanocin A, distinguished by the replacement of the ribose sugar moiety with a cyclopentenyl ring [1]. This structural modification confers resistance to degradation by nucleoside phosphorylases and fundamentally alters metabolic activation requirements [2]. CPE-C functions as a mechanism-based inhibitor of cytidine triphosphate (CTP) synthetase, an enzyme that catalyzes the conversion of uridine triphosphate (UTP) to CTP [3]. Its biological profile is uniquely positioned among nucleoside analogs, demonstrating both broad-spectrum antiviral activity and potent antitumor effects that are mechanistically distinct from conventional antimetabolites .

Why Generic Nucleoside Analog Substitution Fails: The CPE-C Differentiation Hypothesis


Cyclopentenylcytosine cannot be directly substituted with other cytidine analogs or CTP synthetase inhibitors due to critical differences in its metabolic activation pathway, target inhibition kinetics, and resistance profile. Unlike conventional nucleoside analogs such as cytarabine (ara-C) or gemcitabine, which require phosphorylation by deoxycytidine kinase for DNA incorporation, CPE-C is activated by uridine-cytidine kinase to form its triphosphate metabolite, which then acts as a non-competitive inhibitor of CTP synthetase rather than incorporating into DNA [1]. This mechanistic divergence is underscored by the fact that ara-C-resistant L1210 leukemia cells remain fully sensitive to CPE-C . Furthermore, the saturated analog cyclopentylcytosine (carbodine, C-Cyd) exhibits significantly weaker antiviral potency, demonstrating that the cyclopentenyl unsaturation is essential for optimal activity [2]. These distinguishing features render generic substitution scientifically unsound.

Quantitative Differentiation Guide: Cyclopentenylcytosine Versus Structural Analogs and In-Class Comparators


Target Enzyme Inhibition: CPE-C Triphosphate Potency Against CTP Synthetase

Cyclopentenylcytosine triphosphate (CPEC-TP) directly inhibits CTP synthetase with an IC50 of 6 µM, whereas the mono- and diphosphate metabolites exhibit no inhibitory activity [1]. This establishes that phosphorylation to the triphosphate form is essential for target engagement. The inhibition mechanism induces sigmoidal kinetics with a Hill coefficient of 3.2, indicating positive cooperativity [1].

CTP synthetase inhibition Enzyme kinetics Nucleotide metabolism

Comparative Antiviral Potency: Cyclopentenylcytosine vs. Saturated Analog Carbodine

Cyclopentenylcytosine (Ce-Cyd) is a more potent antiviral agent than its saturated counterpart, cyclopentylcytosine (carbodine, C-Cyd) [1]. Ce-Cyd demonstrates broad-spectrum activity against DNA viruses including herpes (cytomegalovirus) and pox (vaccinia); (+)RNA viruses including picornaviruses (polio, Coxsackie, rhinovirus), togaviruses (Sindbis, Semliki Forest), and coronaviruses; (-)RNA viruses including orthomyxoviruses (influenza), paramyxoviruses (parainfluenza, measles), arenaviruses (Junin, Tacaribe), and rhabdoviruses (vesicular stomatitis); and (±)RNA viruses (reovirus) [1].

Antiviral activity Broad-spectrum Nucleoside analogs

Biochemical Modulation: Enhancement of Ara-C Cytotoxicity by CPE-C Pre-treatment

Pre-exposure of HCT 116 colon carcinoma cells to a nonlethal concentration of CPE-C (0.5 µM for 3 hours) depleted CTP pools by over 90% and decreased dCTP pools by 57% [1]. This CTP/dCTP depletion persisted for up to 24 hours following CPE-C washout [1]. When followed by a 24-hour exposure to arabinosyl-5-azacytosine (Ara-AC), growth inhibition was significantly augmented [1]. Clonogenic survival assays demonstrated striking enhancement of Ara-AC and Ara-C toxicity with CPE-C pre-treatment [1]. CPE-C pre-exposure increased Ara-C nucleotide formation by as much as 3-fold and increased [3H]-Ara-C DNA incorporation by 2.4-fold at 4 hours and 2.7-fold at 24 hours [1].

Combination chemotherapy Biochemical modulation Ara-C resistance

Activity Against Ara-C-Resistant Leukemia Models

Cyclopentenylcytosine demonstrates significant antitumor activity against both sensitive and ara-C-resistant L1210 murine leukemia lines in vivo, producing multiple long-term survivors in both tumor models . This contrasts with the expected cross-resistance often observed with other nucleoside analogs. The differential sensitivity is attributed to the distinct metabolic activation pathway of CPE-C, which is not dependent on deoxycytidine kinase—the enzyme whose deficiency or downregulation frequently underlies ara-C resistance.

Drug resistance Leukemia L1210

Structural Determinants of Activity: 2'-Modified Analogs Lack Cytotoxicity

Two closely related analogs of cyclopentenylcytosine, ara-CPE-C (arabinosyl modification) and 2'-deoxy-CPE-C, were synthesized and evaluated for biological activity [1]. Both compounds were devoid of cytotoxicity against L1210 leukemia cells in vitro [1]. Ara-CPE-C displayed antiviral activity against influenza type A2 but was not very potent [1]. This demonstrates that the 2'-hydroxyl group stereochemistry and the presence of the 2'-hydroxyl group itself are critical determinants of CPE-C antitumor activity.

Structure-activity relationship Nucleoside modification Analog comparison

Tissue-Selective Nucleotide Pool Depletion in Vivo

In murine studies, the effects of cyclopentenylcytosine on nucleotide pools exhibited tissue selectivity; the cytidine nucleotide pools of spleen, liver, kidney, and intestine were less sensitive than that of the L1210 ascites tumor [1]. This differential sensitivity suggests that CPE-C may preferentially deplete CTP pools in rapidly proliferating tumor tissue relative to normal tissues. The Ki value for competitive inhibition of cytidine phosphorylation by uridine-cytidine kinase is 144 ± 14 µM, with an apparent Km for CPE-C phosphorylation of 196 ± 9 µM [2].

Pharmacodynamics Nucleotide pools Tissue selectivity

Cyclopentenylcytosine Application Scenarios: Where Differentiated Pharmacology Drives Research Value


Overcoming Ara-C and Gemcitabine Resistance in Leukemia and Solid Tumor Models

CPE-C is indicated for research applications involving tumor models with established resistance to conventional cytidine analogs such as ara-C or gemcitabine. Its distinct metabolic activation pathway via uridine-cytidine kinase, rather than deoxycytidine kinase, enables potent antitumor activity in ara-C-resistant L1210 leukemia in vivo, producing multiple long-term survivors where ara-C fails . Additionally, the fluorinated derivative RX-3117 (fluorocyclopentenylcytosine) has shown a completely different sensitivity profile compared to gemcitabine and CPEC, with efficacy in gemcitabine-resistant variants, further highlighting the unique resistance-evading properties of the cyclopentenyl cytosine scaffold [1].

Biochemical Modulation to Enhance Nucleoside Analog Chemotherapy

CPE-C can be employed as a biochemical modulator in combination research protocols. Pre-exposure of tumor cells to a nonlethal concentration of CPE-C (0.5 µM for 3 hours) depletes CTP pools by over 90% and reduces dCTP pools by 57%, an effect that persists for up to 24 hours post-washout . This CTP/dCTP depletion facilitates enhanced phosphorylation and DNA incorporation of subsequently administered nucleoside analogs such as Ara-C (2.7-fold increase in DNA incorporation) and Ara-AC (up to 3-fold increase in nucleotide formation) . This application scenario is particularly relevant for researchers investigating combination chemotherapy strategies or seeking to overcome intrinsic resistance to nucleoside analogs.

Broad-Spectrum Antiviral Research Across Multiple Virus Families

Cyclopentenylcytosine demonstrates broad-spectrum antiviral activity against DNA viruses (herpes, cytomegalovirus, vaccinia), (+)RNA viruses (polio, Coxsackie, rhinovirus, Sindbis, Semliki Forest, coronavirus), (-)RNA viruses (influenza, parainfluenza, measles, Junin, Tacaribe, vesicular stomatitis), and (±)RNA viruses (reovirus) . Notably, CPE-C is a more potent antiviral agent than its saturated counterpart, cyclopentylcytosine (carbodine) . This broad-spectrum profile, combined with the CTP synthetase inhibition mechanism, makes CPE-C a valuable tool compound for virology research, particularly in studies investigating host nucleotide metabolism as an antiviral target or in comparative analyses of nucleoside analog antiviral potency.

CTP Synthetase Inhibition and Nucleotide Metabolism Studies

As a mechanism-based inhibitor of CTP synthetase with an IC50 of 6 µM for the triphosphate metabolite and a Hill coefficient of 3.2 indicative of positive cooperativity, CPE-C serves as a valuable pharmacological tool for probing CTP synthetase function and cellular nucleotide pool regulation . The compound exhibits tissue-selective nucleotide pool depletion in vivo, with L1210 ascites tumor showing greater sensitivity than normal tissues including spleen, liver, kidney, and intestine [1]. This selectivity makes CPE-C particularly useful for researchers investigating the role of CTP synthetase in cancer cell proliferation versus normal tissue homeostasis, and for studies examining the therapeutic potential of CTP synthetase inhibition in oncology.

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